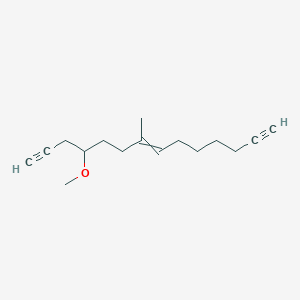
4-Methoxy-7-methyltetradec-7-ene-1,13-diyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-7-methyltetradec-7-ene-1,13-diyne is an organic compound with the molecular formula C16H24O It is characterized by the presence of a methoxy group, a methyl group, and two triple bonds in its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-7-methyltetradec-7-ene-1,13-diyne typically involves multi-step organic reactions. One common method includes the alkylation of a suitable alkyne precursor with a methoxy-substituted alkyl halide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne and facilitate nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions: 4-Methoxy-7-methyltetradec-7-ene-1,13-diyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the triple bonds to form alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted derivatives
科学的研究の応用
4-Methoxy-7-methyltetradec-7-ene-1,13-diyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methoxy-7-methyltetradec-7-ene-1,13-diyne depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of triple bonds and functional groups allows it to participate in various chemical interactions, influencing its activity and efficacy.
類似化合物との比較
- 4-Methoxy-7-methyltetradec-7-ene-1,13-diyne
- This compound analogs
Comparison: Compared to its analogs, this compound is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This structural uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
650636-90-1 |
|---|---|
分子式 |
C16H24O |
分子量 |
232.36 g/mol |
IUPAC名 |
4-methoxy-7-methyltetradec-7-en-1,13-diyne |
InChI |
InChI=1S/C16H24O/c1-5-7-8-9-10-12-15(3)13-14-16(17-4)11-6-2/h1-2,12,16H,7-11,13-14H2,3-4H3 |
InChIキー |
UDJMFFBCPHCBQY-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCCCC#C)CCC(CC#C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


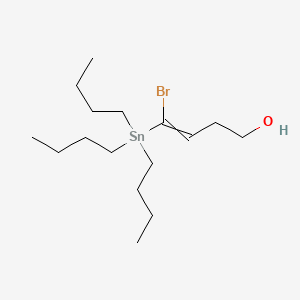
![5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate](/img/structure/B12592192.png)

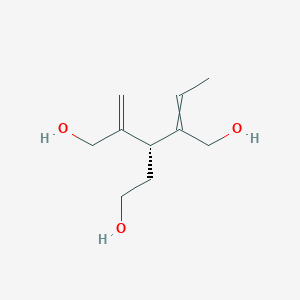

![1-Fluoro-2-methyl-4-[(R)-2-phenylethenesulfinyl]benzene](/img/structure/B12592218.png)
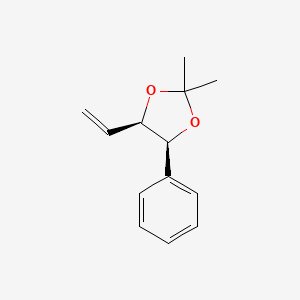
![[(4-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)methylidene]propanedinitrile](/img/structure/B12592243.png)



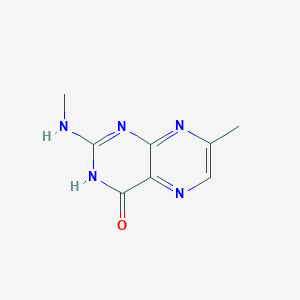
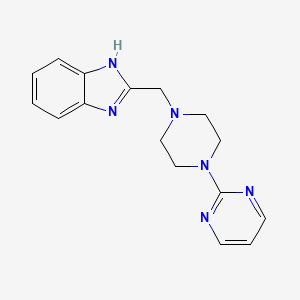
![6-Chloro-3-(3-phenoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12592278.png)
